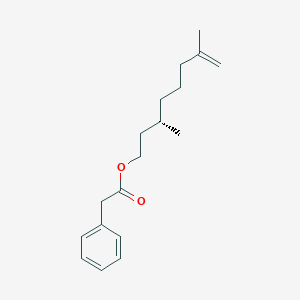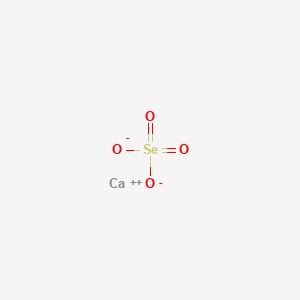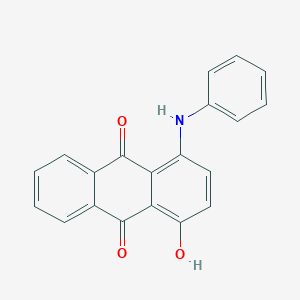
1-Anilino-4-hydroxyanthraquinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anilinoanthraquinones, including 1-Anilino-4-hydroxyanthraquinone, can be achieved through several methods. A notable process involves the microwave-assisted Cu(0)-catalyzed Ullmann coupling reaction, which offers a rapid and efficient pathway to anilinoanthraquinone derivatives from bromaminic acid and aniline derivatives. This method is lauded for its superior yields, reduced reaction times, and versatility compared to classical approaches (Baqi & Müller, 2007). Another synthesis route includes the combinatorial synthesis via parallel Ullmann coupling reactions, providing a general access to a library of anilinoanthraquinone derivatives (Weyler et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Anilino-4-hydroxyanthraquinone and its derivatives exhibits dynamic equilibrium among keto-enol (keto-oxide) and amino-imine tautomers. This tautomeric equilibrium significantly influences the compound's electronic absorption spectra and its reactivity. Deprotonation and complexation studies reveal that this compound and its anions form complexes with metals, showing different tautomeric compositions that affect their physical and chemical properties (Fain et al., 2010).
Chemical Reactions and Properties
1-Anilino-4-hydroxyanthraquinone undergoes various chemical reactions, including Ullmann condensation and reactions with ethylenediamine in the presence of copper ions, leading to novel compounds. These reactions underscore the compound's reactivity and its potential as a precursor for more complex molecules. The copper ion-promoted reaction with ethylenediamine, for example, highlights its reactivity and the role of copper ions in facilitating ring closure reactions, yielding significant products (Matsuoka et al., 1980).
Physical Properties Analysis
The physical properties of 1-Anilino-4-hydroxyanthraquinone derivatives, such as their optical and electrochemical characteristics, are closely tied to their molecular structure. The introduction of certain functional groups leads to a significant hyperchromic effect, with notable changes in extinction coefficients and nonlinear optical properties. These findings are critical for understanding the compound's suitability for various applications, including its optical and electronic utility (Xu et al., 2017).
Chemical Properties Analysis
On the chemical front, 1-Anilino-4-hydroxyanthraquinone showcases interesting reactivity patterns, particularly in its interactions with metals and its ability to form complexes with different structures. These chemical properties are pivotal in dictating its utility in synthesis, dye production, and potentially in creating materials with novel properties. The compound's ability to form a dynamic equilibrium mixture of tautomers contributes to its versatility in chemical reactions and its potential applications in various fields (Fain et al., 2010).
Wissenschaftliche Forschungsanwendungen
Carcinogenic and Synergistic Effects : 1-Hydroxyanthraquinone, a related compound, has been studied for its carcinogenic potential and synergistic effects with other chemicals in inducing carcinogenesis in rats (Mori, Yoshimi, Iwata, Tanaka, & Mori, 1991).
Deprotonation and Complexation Studies : Research has been conducted on the deprotonation and complexation of 1-amino-4-hydroxyanthraquinone, a similar compound, highlighting its tautomeric forms and interactions with metals (Fain, Zaitsev, & Ryabov, 2010).
Anticancer Applications : Synthesis and anticancer evaluation of nitrogen-substituted 1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone derivatives have been explored, showing promising cytotoxic potential towards various cancer cells (Sirazhetdinova et al., 2021).
Aryl Substituents and Anticancer Activity : Another study focused on aryl-substituted 1-hydroxyanthraquinones as potent and selective anticancer agents, examining their cytotoxicity against various cancer cells (Sirazhetdinova et al., 2020).
Solubility in Supercritical Carbon Dioxide : The solubility of 1-amino-4-hydroxyanthraquinone and related compounds in supercritical carbon dioxide has been measured, which is significant for applications in dyeing and extraction processes (Tamura & Alwi, 2015).
Naturally Occurring Hydroxyanthraquinones and Carcinogenicity : The carcinogenic potential of naturally occurring 1-hydroxyanthraquinone was investigated in rats, with findings indicating significant tumor development in various organs (Mori et al., 1990).
Platelet P2Y12 Receptor Antagonists : Anthraquinone derivatives, including those related to 1-amino-4-hydroxyanthraquinone, have been explored as competitive antagonists of platelet P2Y12 receptors, which could have implications for developing antithrombotic drugs (Baqi et al., 2009).
Spectroscopic and Molecular Docking Studies : Spectroscopic studies and molecular docking analysis of 1-Hydroxyanthraquinone have been conducted to explore its potential as an ovarian cancer drug (Valarmathi, Premkumar, & Franklin Benial, 2020).
Tautomerism Studies : The tautomerism of anthraquinones, including 1-Hydroxyanthraquinone, has been studied, providing insights into their chemical properties and potential applications (Fain, Zaitsev, & Ryabov, 2006).
Genotoxicity and Toxicity Studies : The genotoxicity of 1-hydroxyanthraquinone and its effects on liver mitochondria have been investigated, highlighting its potential health risks (Kawai et al., 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-anilino-4-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQIAQXHADXXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066477 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anilino-4-hydroxyanthraquinone | |
CAS RN |
19286-75-0, 12237-62-6 | |
| Record name | Disperse Violet 27 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19286-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse violet 27 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-anilino-4-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-4-ANILINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3Q055JL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




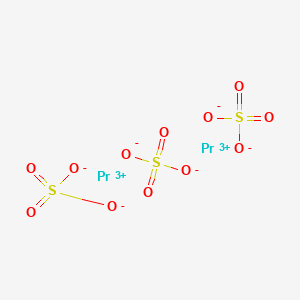

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

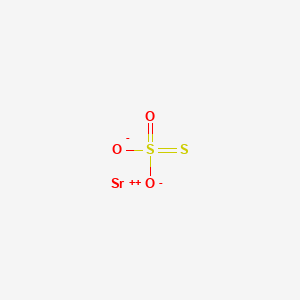
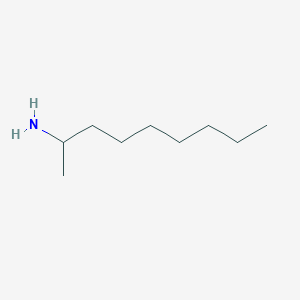
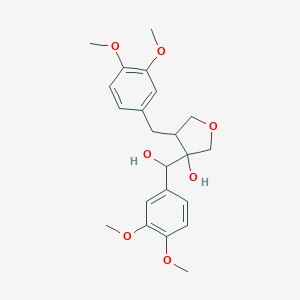
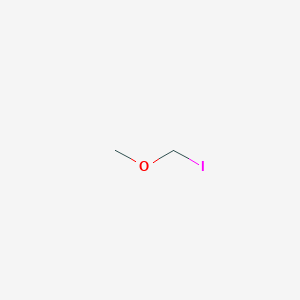
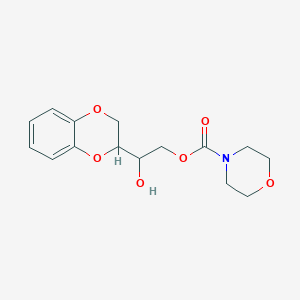
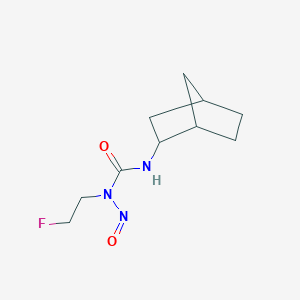
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
